molecular formula C17H14ClN3O2 B5655684 3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No. B5655684
M. Wt: 327.8 g/mol
InChI Key: NMORPZVMEXINEU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their significant potential in various applications due to their unique structural features. The molecular design incorporates elements that are pivotal in medicinal chemistry, particularly for their binding affinity to specific receptors and enzymes.

Synthesis Analysis

The synthesis of related isoxazole derivatives typically involves strategic functionalization and cyclization reactions. For instance, compounds with similar structural frameworks have been synthesized through methods like the cycloaddition of carbethoxyformonitrile oxide to specific amides, followed by ester hydrolysis, indicating a complex multi-step synthesis process that yields structurally related isoxazole carboxamides (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively analyzed using techniques such as X-ray diffraction, revealing detailed insights into their crystalline forms and molecular conformations. These studies provide crucial information on the spatial arrangement of atoms, which is essential for understanding the compound's reactivity and interaction with biological targets (Bozopoulos, Kokkou, & Rentzeperis, 1980).

Chemical Reactions and Properties

Isoxazole derivatives participate in a variety of chemical reactions that modify their chemical structure and, consequently, their physical and chemical properties. Functionalization reactions, for instance, allow the introduction of new functional groups, significantly altering the compound's reactivity and interaction potential (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The detailed analysis of these properties aids in the prediction and optimization of the compound's behavior in various environments and applications (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding the compound's functionality. Studies on similar compounds have shown that modifications in the molecular structure can lead to significant changes in these properties, impacting their potential uses and biological activity (Martins et al., 2002).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-15(17(22)20-10-12-6-4-5-9-19-12)16(21-23-11)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMORPZVMEXINEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide

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